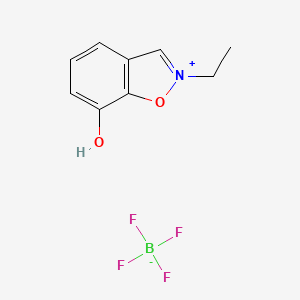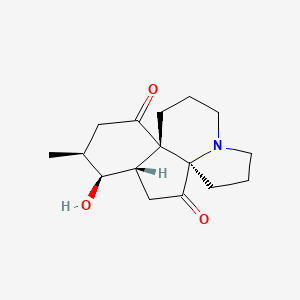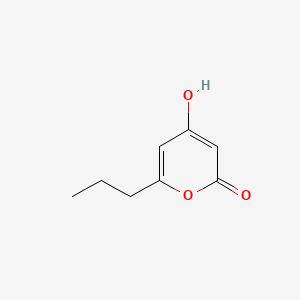
4-hydroxy-6-propyl-2H-pyran-2-one
Descripción general
Descripción
“4-hydroxy-6-propyl-2H-pyran-2-one” is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16300 . It is also known by various synonyms such as 2-oxidanyl-6-propyl-pyran-4-one, 2-hydroxy-6-propylpyran-4-one, 4-hydroxy-6-propyl-2-pyrone, 6-propyl-4-hydroxy-2H-pyran-2-one, 4-hydroxy-6-n-propyl-2H-pyran-2-one, and others .
Synthesis Analysis
The synthesis of pyran derivatives, including “4-hydroxy-6-propyl-2H-pyran-2-one”, often involves multicomponent reaction (MCR) approaches . These methods are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .
Molecular Structure Analysis
The molecular structure of “4-hydroxy-6-propyl-2H-pyran-2-one” can be represented by the InChI code 1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4H,2-3,5H2,1H3 . The compound has a LogP value of 1.29790, indicating its lipophilicity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-hydroxy-6-propyl-2H-pyran-2-one” are not fully detailed in the search results. The compound has a molecular weight of 154.16300 . Other properties such as density, boiling point, melting point, and flash point are not available .
Aplicaciones Científicas De Investigación
Synthesis of Natural Products
- Scientific Field: Organic Chemistry
- Application Summary: 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They are widespread in nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .
- Methods of Application: The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds . Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .
- Results or Outcomes: These methods have been applied for the construction of natural products . Possible directions for further pyrone ring modification are discussed .
Construction of Polycyclic Structures
- Scientific Field: Organic Synthesis
- Application Summary: The 2H-pyran ring, which “4-hydroxy-6-propyl-2H-pyran-2-one” is a part of, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
- Methods of Application: The synthesis of 2H-pyrans is achieved through various methods, including oxa-electrocyclization, Knoevenagel, propargyl Claisen, and cycloisomerization .
- Results or Outcomes: These methods have led to the synthesis of simple and stable monocyclic structures or as part of fused polycyclic structures .
Biorenewable Molecules
- Scientific Field: Green Chemistry
- Application Summary: 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .
- Methods of Application: Biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .
- Results or Outcomes: These methods have been applied for the construction of natural products . Possible directions for further pyrone ring modification are discussed .
Preparation of Biologically Important Pyran
- Scientific Field: Bioorganic Chemistry
- Application Summary: 4-Hydroxy-2-pyrones are polyfunctional molecules that bear several electrophilic and nucleophilic centers that determine their application in organic synthesis . These heterocycles are attractive building blocks for the preparation of biologically important pyran .
- Methods of Application: The use of an active derivative of carboxylic acid, such as 2-methylmalonyl chloride, BnO(CH2)2COImd (Imd = imidazolyl), dimethyl carbonate and Weinreb amide 12 .
- Results or Outcomes: These methods have led to the synthesis of biologically important pyran .
Synthesis of Spiro-γ/δ-dilactone
- Scientific Field: Organic Chemistry
- Application Summary: 4-Hydroxy-2-pyrones are used in the synthesis of spiro-γ/δ-dilactone .
- Methods of Application: The synthesis involves the use of an active derivative of carboxylic acid .
- Results or Outcomes: The synthesis results in a mixture of diastereomers .
Preparation of Biologically Important Pyran
- Scientific Field: Bioorganic Chemistry
- Application Summary: 4-Hydroxy-2-pyrones are polyfunctional molecules that bear several electrophilic and nucleophilic centers that determine their application in organic synthesis . These heterocycles are attractive building blocks for the preparation of biologically important pyran .
- Methods of Application: The use of an active derivative of carboxylic acid, such as 2-methylmalonyl chloride, BnO(CH2)2COImd (Imd = imidazolyl), dimethyl carbonate and Weinreb amide 12 .
- Results or Outcomes: These methods have led to the synthesis of biologically important pyran .
Propiedades
IUPAC Name |
4-hydroxy-6-propylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLWUMFTZMAEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715798 | |
| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-propyl-2H-pyran-2-one | |
CAS RN |
18742-94-4 | |
| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



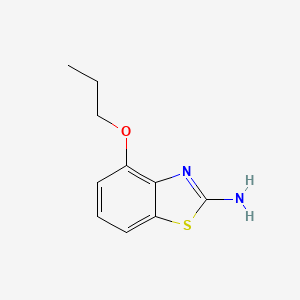
![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)
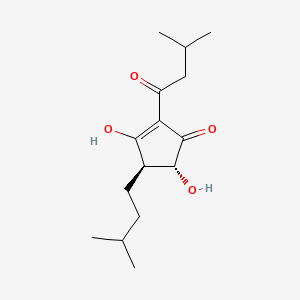
![2-{3-[5,8-Dihydroxy-2-methyl-2-(4-methylpentyl)-3,4-dihydro-2H-1-benzopyran-6-yl]-3-oxopropyl}cyclohexa-2,5-diene-1,4-dione](/img/structure/B578964.png)

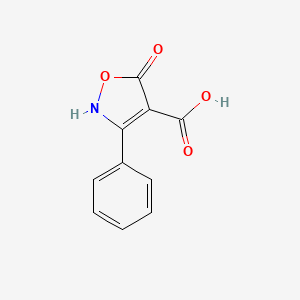
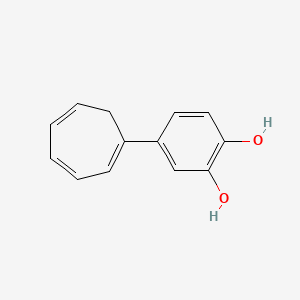
![1-Amino-7-[5-(4,6-dichloro-1,3,5-triazin-2-yl)amino-2-sodiosulfophenylazo]-2-(1,5-disodiosulfo-2-naphthylazo)-8-hydroxy-3,6-naphthalenedisulfonic acid disodium salt](/img/structure/B578970.png)
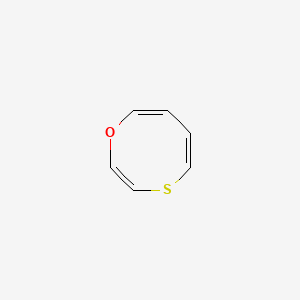
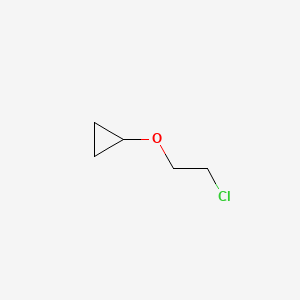
![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)
